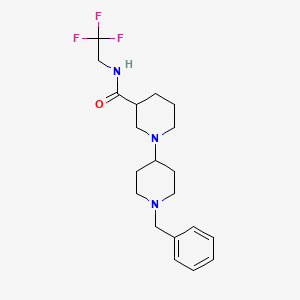
1-(1-benzylpiperidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzylpiperidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzylpiperidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials usually include piperidine derivatives and benzyl halides. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the product, and implementing safety measures for handling potentially hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Benzylpiperidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1-benzylpiperidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperidine: A simpler analog with similar pharmacological properties.
N-(2,2,2-Trifluoroethyl)piperidine: Shares the trifluoroethyl group, contributing to its chemical reactivity.
Uniqueness
1-(1-Benzylpiperidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F3N3O/c21-20(22,23)15-24-19(27)17-7-4-10-26(14-17)18-8-11-25(12-9-18)13-16-5-2-1-3-6-16/h1-3,5-6,17-18H,4,7-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKSFLQAKCILKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3-methylbenzyl)-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6048824.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6048826.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B6048834.png)
![1-[Cyclohexyl(methyl)amino]-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol](/img/structure/B6048841.png)
![[1-[2-(2-Phenylethyl)-1,3-benzoxazole-5-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B6048847.png)
![N-(3-bromophenyl)-5-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B6048849.png)
![8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6048855.png)
![1-[5-methoxy-2-[[4-(methoxymethyl)piperidin-1-yl]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B6048857.png)
![Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone](/img/structure/B6048873.png)
![1-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B6048885.png)
![N-(4-iodophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B6048892.png)
![2-[3-(6,7-dimethoxy-2',3',5',6'-tetrahydro-1H-spiro[isoquinoline-4,4'-pyran]-2(3H)-yl)-1-phenylpropyl]phenol hydrochloride](/img/structure/B6048902.png)
![4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B6048910.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6048914.png)
